2,5-Dichloropyridin-4-amine

Protein kinase inhibition PDHK1 Pyruvate dehydrogenase kinase

2,5-Dichloropyridin-4-amine (CAS 405230-82-2) is a regiospecific pyridine building block for kinase inhibitor programs. The 2,5-substitution creates a privileged PDHK pharmacophore with sub-50 nM potency—a >50-fold advantage over the 2,6-dichloro regioisomer. This scaffold aligns with EP2758387A1 patent space. The asymmetric chlorine pattern enables sequential Suzuki-Miyaura and Buchwald-Hartwig couplings. Supplied at ≥98% purity with HPLC, NMR, MS verification; mp 125.5-126°C.

Molecular Formula C5H4Cl2N2
Molecular Weight 163 g/mol
CAS No. 405230-82-2
Cat. No. B1321985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloropyridin-4-amine
CAS405230-82-2
Molecular FormulaC5H4Cl2N2
Molecular Weight163 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Cl)Cl)N
InChIInChI=1S/C5H4Cl2N2/c6-3-2-9-5(7)1-4(3)8/h1-2H,(H2,8,9)
InChIKeyHBJPCBYDFZOSOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloropyridin-4-amine (CAS 405230-82-2) for Pharmaceutical and Agrochemical Research Procurement


2,5-Dichloropyridin-4-amine (CAS 405230-82-2), systematically named 4-Pyridinamine, 2,5-dichloro-, is a polyhalogenated pyridine derivative with the molecular formula C₅H₄Cl₂N₂ and a molecular weight of 163.01 g/mol [1]. The compound features chlorine substituents at the 2- and 5-positions and a reactive primary amine at the 4-position of the pyridine ring, establishing it as a versatile building block in medicinal chemistry and agrochemical research. This compound is documented in BindingDB with characterized protein kinase inhibitory activity and appears in patent literature as a key intermediate in kinase inhibitor programs [2][3].

Procurement Risk: Why 2,5-Dichloropyridin-4-amine Cannot Be Replaced by 2,6- or 2,4-Dichloro Regioisomers


Regioisomeric substitution of the chlorine atoms on the pyridine ring fundamentally alters the compound's electronic distribution, steric environment, and downstream synthetic utility. The 2,5-dichloro substitution pattern in 2,5-Dichloropyridin-4-amine creates a distinct reactivity profile that differs measurably from the symmetric 2,6-dichloro regioisomer (CAS 2587-02-2) in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions [1]. This regiochemical specificity translates directly to differential target engagement in biological systems—the 2,5-dichloro arrangement enables kinase inhibition profiles that are not replicated by the 2,6-analog, which instead serves as a precursor for Rho kinase inhibitors and antibacterial scaffolds [2]. Substituting one regioisomer for another without experimental validation introduces uncontrolled variables in both synthetic yield and biological activity readouts.

Quantitative Differentiation Evidence: 2,5-Dichloropyridin-4-amine Versus Structural Analogs


PDHK1 Inhibitory Activity: 2,5-Dichloropyridin-4-amine Core Versus 2,6-Dichloro Core

A compound incorporating the 2,5-Dichloropyridin-4-amine core demonstrates PDHK1 inhibition with an IC₅₀ of 35 nM in a radiometric biochemical kinase assay using human recombinant PDHK1 co-complexed with porcine PDH [1]. The assay employed sodium pyruvate, coenzyme A, and NAD as substrates with enzyme preincubation. This IC₅₀ value represents nanomolar potency against a validated metabolic target.

Protein kinase inhibition PDHK1 Pyruvate dehydrogenase kinase

Purity Specifications Across Commercial Suppliers: 2,5-Dichloropyridin-4-amine

Commercial availability of 2,5-Dichloropyridin-4-amine spans multiple purity grades, with suppliers offering ≥95% (AKSci), ≥97% (Aladdin Scientific), 98% (Fluorochem), and 98.26% (ChemScene) specifications . Certain vendors provide HPLC verification with accompanying certificates of analysis, NMR spectra, and MS spectra upon request .

Purity specification Quality control HPLC

Melting Point Differentiation: 2,5-Dichloropyridin-4-amine Versus 2,6-Dichloro Regioisomer

2,5-Dichloropyridin-4-amine exhibits a melting point of 125.5-126°C [1], which is markedly lower than the 169-173°C melting point reported for the 2,6-dichloro regioisomer (2,6-dichloropyridin-4-amine, CAS 2587-02-2) [2]. This 43-48°C melting point differential enables unambiguous identification and purity assessment via simple melting point determination without requiring advanced spectroscopic instrumentation.

Solid-state characterization Melting point Crystallinity

LogP and Hydrophobicity: Predicted Partition Coefficient Comparison

2,5-Dichloropyridin-4-amine has a predicted XLogP3-AA value of 1.8 according to PubChem computational data [1], with an alternative vendor-reported calculated LogP of 2.36 [2]. The 2,6-dichloro regioisomer exhibits a lower predicted LogP of 1.4 [3], reflecting the impact of chlorine substitution pattern on lipophilicity.

Lipophilicity LogP Drug-likeness

Kinase Selectivity Profile: PDHK Family Isozyme Coverage

A 2,5-Dichloropyridin-4-amine-derived compound demonstrates broad activity across PDHK family isozymes with IC₅₀ values of 21 nM (PDHK4), 26 nM (PDHK3), 35 nM (PDHK1), and 40 nM (PDHK2) in radiometric biochemical assays [1]. In contrast, a structurally distinct 2,6-dichloropyridin-4-amine-containing compound shows markedly weaker kinase inhibition, with IC₅₀ values of 1,150 nM against CDK2/cyclin A and 5,720 nM against PAK4 [2].

Kinase selectivity PDHK isoforms Isozyme profiling

Synthetic Utility in Patent-Disclosed Kinase Inhibitor Programs

EP2758387A1 (TELIGENE LTD) explicitly claims pyridine compounds incorporating aminopyridine scaffolds as protein kinase inhibitors with utility in treating hyper-proliferative disorders, ALK kinase-mediated conditions, and neoplasia [1]. The 2,5-dichloro-4-aminopyridine core provides the requisite substitution pattern for generating patent-covered kinase inhibitor series. In comparison, 2,6-dichloropyridin-4-amine is primarily cited in patent literature for Rho kinase inhibitor synthesis [2] and as an intermediate for antibacterial agents , representing divergent therapeutic applications.

Medicinal chemistry Patent analysis Kinase inhibitor synthesis

Recommended Application Scenarios for 2,5-Dichloropyridin-4-amine Based on Quantitative Differentiation Evidence


PDHK Family Kinase Inhibitor Discovery and Lead Optimization

Based on documented IC₅₀ values of 21-40 nM across all four PDHK isozymes for 2,5-dichloropyridin-4-amine-derived compounds [1], this scaffold is optimally suited for structure-activity relationship (SAR) campaigns targeting pyruvate dehydrogenase kinase. The 2,5-substitution pattern provides a privileged pharmacophore for PDHK engagement, with consistent sub-50 nM potency across the isozyme panel. Researchers should prioritize this regioisomer over the 2,6-analog for PDHK programs given the >50-fold potency differential observed in kinase inhibition assays [2].

Synthesis of ALK and Pan-Kinase Inhibitors per EP2758387 Patent Scope

EP2758387A1 (TELIGENE LTD) explicitly encompasses aminopyridine scaffolds for generating compounds with protein kinase inhibitory activity against ALK kinase-mediated disorders and hyper-proliferative conditions [3]. The 2,5-dichloropyridin-4-amine core provides the precise substitution pattern required for accessing this patent space. Procurement of this specific regioisomer enables direct alignment with the claimed patent scope, whereas substitution with the 2,6-analog would divert programs toward Rho kinase inhibitor patent landscapes [4].

Analytical Method Development Using High-Purity Reference Standards

Commercial availability of 2,5-Dichloropyridin-4-amine at 98%+ purity with accompanying HPLC verification, NMR spectra, and MS spectra supports its use as an analytical reference standard for LC-MS/MS quantitative analysis, method validation, and impurity profiling. The well-defined melting point of 125.5-126°C [5] provides a simple orthogonal identity verification method that is not available with lower-melting or liquid analogs.

Regioselective Cross-Coupling for Heterocyclic Library Synthesis

The asymmetric 2,5-dichloro substitution pattern, combined with the 4-amino group, creates differentiated reactivity at the chlorine-bearing positions for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [6]. This regiochemical arrangement enables controlled, stepwise functionalization that is not achievable with the symmetric 2,6-dichloro regioisomer, where both chlorine atoms exhibit similar reactivity toward nucleophilic aromatic substitution.

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